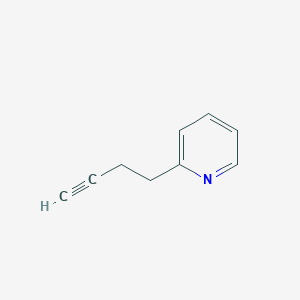

2-(But-3-yn-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2294-98-6 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-but-3-ynylpyridine |

InChI |

InChI=1S/C9H9N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H,3,6H2 |

InChI Key |

NKMPWZALCOYXDR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1=CC=CC=N1 |

Origin of Product |

United States |

Reactivity and Advanced Transformations of 2 but 3 Yn 1 Yl Pyridine

Alkyne Functionalization Reactions

The terminal alkyne group in 2-(but-3-yn-1-yl)pyridine is a highly reactive functional handle that can participate in a variety of addition and coupling reactions.

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of the terminal alkyne in this compound can be achieved using various catalytic systems, leading to the formation of valuable carbonyl compounds and nitrogen-containing molecules, respectively.

Catalytic Hydration: The hydration of terminal alkynes can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst employed.

Markovnikov Hydration: Acid-catalyzed hydration, often in the presence of mercury salts (e.g., HgSO₄), typically results in the formation of a methyl ketone. chemistrysteps.com In the case of this compound, this would yield 4-(pyridin-2-yl)butan-2-one. The reaction proceeds via the formation of a vinyl carbocation intermediate at the more substituted carbon, which is then attacked by water. chemistrysteps.com Non-mercurial catalysts based on gold, platinum, and palladium have also been developed for this transformation. tum.deacs.org

Anti-Markovnikov Hydration: To achieve anti-Markovnikov selectivity and form the corresponding aldehyde, ruthenium-based catalysts are often employed. tum.deorganic-chemistry.org For this compound, this would lead to the formation of 4-(pyridin-2-yl)butanal. This reaction provides a valuable synthetic route to aldehydes from terminal alkynes. organic-chemistry.org

Catalytic Hydroamination: The direct addition of an N-H bond of an amine across the alkyne is an atom-economical method to synthesize imines, enamines, and amines. The regioselectivity of this reaction is also dependent on the catalytic system.

Markovnikov Hydroamination: Palladium and copper-based catalysts have been shown to effectively catalyze the intermolecular hydroamination of terminal alkynes with primary aromatic amines, leading to the formation of imines as the Markovnikov product. acs.orgacs.org The reaction of this compound with an aniline (B41778) in the presence of a suitable catalyst would be expected to yield an imine, which can be subsequently reduced to the corresponding amine. The pyridine (B92270) wingtip in some palladium complexes can act as a proton shuttle, facilitating the catalytic cycle. acs.org

Anti-Markovnikov Hydroamination: For terminal aliphatic alkynes, copper-catalyzed systems have been reported to favor the anti-Markovnikov addition, resulting in linear tertiary amines. nih.gov

| Reaction | Catalyst Type | Regioselectivity | Expected Product |

| Hydration | Acid/Hg(II), Au(I/III), Pt(II) | Markovnikov | 4-(pyridin-2-yl)butan-2-one |

| Hydration | Ru(II) | anti-Markovnikov | 4-(pyridin-2-yl)butanal |

| Hydroamination | Pd(II), Cu | Markovnikov | Imines (from anilines) |

| Hydroamination | Cu | anti-Markovnikov | Linear amines |

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides, a cornerstone of "click chemistry." This reaction provides a highly efficient and modular approach to the synthesis of 1,2,3-triazoles. The regioselectivity of the cycloaddition can be controlled by the choice of catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, typically catalyzed by a copper(I) source, is highly regioselective and exclusively yields the 1,4-disubstituted triazole isomer. nih.govjetir.org The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst would produce the corresponding 1-(R)-4-(2-(pyridin-2-yl)ethyl)-1H-1,2,3-triazole. A variety of copper sources can be used, including homogeneous and heterogeneous catalysts. researchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. jetir.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as [Cp*RuCl] complexes, promote the formation of the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.govwikipedia.orgacs.org Thus, reacting this compound with an azide in the presence of a ruthenium catalyst would lead to the formation of 1-(R)-5-(2-(pyridin-2-yl)ethyl)-1H-1,2,3-triazole. The RuAAC reaction is also tolerant of various functional groups and can be performed with both terminal and internal alkynes. organic-chemistry.orgresearchgate.net

| Catalyst | Product |

| Copper(I) | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole |

Hydroboration: The hydroboration of the terminal alkyne in this compound, followed by oxidation, provides a powerful method for the anti-Markovnikov hydration of the alkyne, leading to the formation of an aldehyde. The reaction involves the syn-addition of a boron-hydride bond across the triple bond, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide in basic conditions replaces the boron atom with a hydroxyl group, which then tautomerizes to the aldehyde. youtube.comkhanacademy.org The use of bulky boranes can enhance the regioselectivity of the reaction.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne, known as hydrosilylation, can be catalyzed by various transition metals, including platinum and rhodium complexes. nih.govacs.orgmanchester.ac.uk The regioselectivity of the hydrosilylation of terminal alkynes can be controlled to produce either the α- or β-vinylsilane. The β-vinylsilane is typically formed, and the stereoselectivity (E or Z) can often be influenced by the choice of catalyst and reaction conditions. Metal-free hydrosilylation of terminal alkynes catalyzed by boranes has also been developed. nih.gov The resulting vinylsilanes are versatile synthetic intermediates.

The terminal alkyne of this compound can undergo various oxidative transformations.

Oxidative Coupling: In the presence of a suitable catalyst, such as a copper salt, and an oxidant (e.g., oxygen), terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form 1,3-diynes. This reaction applied to this compound would yield 1,8-di(pyridin-2-yl)octa-3,5-diyne. Heterocoupling with other terminal alkynes is also possible. Zirconium complexes have also been shown to promote the oxidative coupling of terminal alkynes. nih.gov

Oxidation to Carboxylic Acid: The alkyne moiety can be oxidatively cleaved to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. Alternatively, the oxidation of the alkyl side chain of the pyridine ring can lead to the formation of pyridine carboxylic acids. For instance, the oxidation of alkylpyridines with nitric acid in the gas phase can yield pyridine carboxylic acids. google.com The manganese-based oxidation of ligands containing pyridyl groups can also lead to the formation of pyridine-2-carboxylic acid. researchgate.net

Pyridine Ring Functionalization

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. Direct functionalization of the C-H bonds of the pyridine nucleus is a powerful strategy for the synthesis of substituted pyridines.

The direct activation and functionalization of the C-H bonds of the pyridine ring in this compound can be achieved using transition metal catalysis. The 2-alkyl substituent can act as a directing group, influencing the regioselectivity of the functionalization.

Directing Group Effects: The pyridine nitrogen can coordinate to a metal center, directing the C-H activation to the C2 and C6 positions (ortho-positions). slideshare.netresearchgate.net The 2-alkyl group in this compound can further influence the reactivity and selectivity of C-H functionalization. Palladium, rhodium, and rare-earth metal catalysts have been extensively used for the C-H alkylation of 2-alkylpyridines with olefins. acs.orgacs.orgresearchgate.net

Positional Selectivity: While ortho-functionalization is common due to the directing effect of the pyridine nitrogen, methods for meta- and para-C-H functionalization have also been developed, although they are more challenging. researchgate.net The choice of catalyst, ligand, and directing group can be crucial in controlling the regioselectivity of the C-H functionalization of the pyridine ring. nih.govresearchgate.netbeilstein-journals.org For instance, yttrium-catalyzed C-H alumination of 2-alkylpyridines occurs at the benzylic position of the alkyl group. acs.orgacs.org

| Position | Reaction Type | Catalyst |

| C6 (ortho) | Alkylation, Arylation | Pd, Rh, Ir |

| C3, C5 (meta) | Arylation, Alkenylation | Pd, various |

| C4 (para) | Borylation | Ir |

| Alkyl Chain (benzylic-like) | Alumination, Oxidation | Y |

Nucleophilic and Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound exhibits a distinct reactivity pattern towards aromatic substitution, governed by the electron-withdrawing nature of the nitrogen heteroatom. This inherent electronic property deactivates the ring towards electrophiles and activates it towards nucleophiles, dictating the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nucleus is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. uoanbar.edu.iqstackexchange.com In the case of this compound, the C2 position is occupied, leaving the C4 and C6 positions as the primary sites for nucleophilic aromatic substitution. The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where one of the resonance structures places the negative charge on the electronegative nitrogen atom. stackexchange.com This stabilization of the intermediate lowers the activation energy for the reaction, facilitating substitution. stackexchange.com In contrast, attack at the C3 or C5 positions does not allow for this stabilization, making substitution at these sites significantly less favorable. stackexchange.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking aromaticity, and subsequently, a leaving group (often a halide) is expelled to restore the aromatic system. youtube.com For this compound to undergo SNAr, a suitable leaving group must be present at the C4 or C6 position.

Table 1: Regioselectivity in Aromatic Substitution of this compound

| Reaction Type | Reagent Type | Preferred Positions | Rationale |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., RO⁻, R₂N⁻, H⁻) | C4, C6 | Formation of a resonance-stabilized anionic intermediate with the negative charge on nitrogen. stackexchange.com |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺, SO₃) | C3, C5 | Avoids the formation of a destabilized cationic intermediate with a positive charge adjacent to the pyridinium (B92312) nitrogen. uoanbar.edu.iq |

Electrophilic Aromatic Substitution (SEAr)

Conversely, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and, under the acidic conditions often required for SEAr, becomes protonated. uoanbar.edu.iqyoutube.com The resulting pyridinium cation is even more severely deactivated, making reactions like Friedel-Crafts alkylation and acylation generally impossible. uoanbar.edu.iq

Electrophilic attack, when forced under vigorous conditions (e.g., high temperatures), occurs preferentially at the C3 and C5 positions (meta-directing). youtube.com This regioselectivity can be explained by examining the stability of the cationic intermediates (Wheland intermediates or σ-complexes). Attack at the C2, C4, or C6 positions results in a resonance structure that places a positive charge directly on the already electron-deficient nitrogen atom, which is highly unfavorable. uoanbar.edu.iq Attack at the C3 or C5 positions, however, keeps the positive charge distributed across the carbon atoms of the ring, resulting in a relatively more stable intermediate. uoanbar.edu.iq For this compound, nitration or halogenation would thus be expected to yield the 3- or 5-substituted derivative, albeit likely in low yields. wikipedia.orgmasterorganicchemistry.com

N-Oxidation and Subsequent Functionalization of the Pyridine Nitrogen

The reactivity of the this compound ring can be significantly altered and enhanced through the oxidation of the pyridine nitrogen to form this compound N-oxide. This transformation inverts the electronic properties of the ring, providing a versatile handle for further functionalization.

Formation of the N-Oxide

The N-oxidation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Dimethyldioxirane (DMDO) is another effective reagent that can produce N-oxides quantitatively under mild conditions. researchgate.net The reaction introduces an oxygen atom onto the nitrogen, which can then donate electron density back into the pyridine ring through resonance.

This N-oxidation has several profound effects on the molecule's reactivity:

Enhanced Electrophilic Substitution: The N-oxide is significantly more reactive towards electrophiles than the parent pyridine. wikipedia.org The oxygen atom can donate electron density, particularly to the C4 position, making it the preferred site for electrophilic attack.

Facilitated Nucleophilic Substitution: The N-oxide group also activates the C2 and C6 positions for nucleophilic substitution, often without the need for a leaving group (C-H functionalization). semanticscholar.org

Directing Group for C-H Activation: The N-oxide functionality can act as a directing group in transition metal-catalyzed reactions, enabling regioselective functionalization at the C2 position. semanticscholar.orgchemrxiv.org

Subsequent Functionalization

Once formed, the this compound N-oxide serves as a versatile intermediate for introducing a variety of functional groups that are otherwise difficult to install on the pyridine ring. bohrium.comscripps.edu

Table 2: Selected Functionalization Reactions of Pyridine N-Oxides

| Reaction Type | Reagents | Position Functionalized | Product Type |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-Pyridine N-Oxide |

| C-H Alkenylation | Olefins, Pd catalyst | C2 | 2-Alkenyl-Pyridine N-Oxide semanticscholar.org |

| C-H Amination | Ts₂O, t-BuNH₂ | C2 | 2-Amino-Pyridine semanticscholar.org |

Following functionalization, the N-oxide group can be readily removed by deoxygenation using reagents like PCl₃ or PPh₃, or through catalytic hydrogenation, to yield the substituted this compound derivative. semanticscholar.org This N-oxidation/functionalization/deoxygenation sequence is a powerful strategy for the synthesis of complex pyridine derivatives.

Intramolecular Cyclization and Annulation Reactions

The presence of both a nucleophilic pyridine nitrogen and a reactive terminal alkyne within the same molecule makes this compound an excellent substrate for intramolecular cyclization and annulation reactions. These transformations, often mediated by transition metal catalysts, provide efficient pathways to construct fused and polycyclic heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Indolizines)

Intramolecular cyclization of this compound and its derivatives is a direct route to the synthesis of the indolizine (B1195054) core (also known as pyrrolo[1,2-a]pyridine). rsc.orgrsc.org This process typically involves the activation of the alkyne by a transition metal catalyst, which renders it susceptible to nucleophilic attack by the pyridine nitrogen.

Gold and other transition metals are particularly effective catalysts for this transformation. The general mechanism involves the coordination of the metal to the alkyne (π-activation), which increases its electrophilicity. This is followed by a 5-exo-dig cyclization, where the pyridine nitrogen attacks the proximal carbon of the activated alkyne. The resulting intermediate can then undergo further steps like protodemetalation or rearrangement to yield the final aromatic indolizine system. organic-chemistry.orgbeilstein-journals.org

While the prompt mentions imidazo[1,2-a]pyridines as an example of a fused system, these are typically formed from 2-aminopyridines. The direct cyclization of this compound leads to indolizine derivatives. jbclinpharm.org

Table 3: Catalytic Systems for Intramolecular Cyclization of 2-Alkynylpyridines

| Catalyst | Conditions | Product Type |

|---|---|---|

| Gold(I) salts (e.g., AuCl, AuCl₃) | Organic solvent, mild temp. | Indolizine derivatives beilstein-journals.orgrsc.org |

| Copper(I) iodide | Base, solvent | Substituted Indolizines organic-chemistry.org |

| Samarium catalysts | Solvent-free, mild temp. | Substituted Indolizines organic-chemistry.org |

Ring-Closing Metathesis and Related Cyclizations

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic structures, but it requires a diene substrate. utc.edu Therefore, to utilize RCM, this compound must first be converted into a suitable diene. This can be accomplished by, for example, coupling a vinyl-containing moiety to the pyridine ring or by transforming the alkyne into an alkene while introducing another terminal alkene elsewhere in the molecule.

A significant challenge in the metathesis of pyridine-containing substrates is the potential for the basic nitrogen atom to coordinate to the ruthenium or molybdenum catalyst, leading to catalyst deactivation or decomposition. beilstein-journals.orgresearchgate.net Several strategies have been developed to mitigate this issue:

Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts often show better tolerance and activity than first-generation catalysts. beilstein-journals.org Schrock's molybdenum catalysts can also be effective but are more sensitive to air and moisture. beilstein-journals.org

Protecting Groups/Additives: Temporarily protonating the nitrogen with a weak acid or using additives like benzoquinone can prevent catalyst poisoning. beilstein-journals.org

Electronic Modification: Introducing electron-withdrawing substituents onto the pyridine ring reduces the basicity of the nitrogen, diminishing its ability to coordinate with the metal center. beilstein-journals.org

Once a suitable diene derivative of this compound is synthesized, RCM can proceed to form novel fused heterocyclic structures containing, for example, five-, six-, or seven-membered rings, depending on the length of the tethers connecting the two olefinic groups. lookchem.com

Cascade Reactions for Complex Skeletal Rearrangements

The reactivity of the alkyne and pyridine moieties in this compound can be harnessed to initiate cascade (or tandem) reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. nih.gov These reactions are highly efficient as they avoid the need for isolation and purification of intermediates.

A common strategy involves the initial metal-catalyzed cyclization of the 2-alkynylpyridine, as described in section 3.3.1, to form a reactive intermediate in situ. This intermediate, such as a zwitterionic pyridinium species or a metal-containing dipole, can then be trapped by another reactant in an intermolecular or intramolecular fashion.

For instance, gold-catalyzed cyclization of a 2-(1-alkynyl)-cyclopropyl pyridine generates a reactive intermediate that can undergo a subsequent [4+3] cycloaddition with a nitrone. rsc.org This cascade process constructs a complex, seven-membered beilstein-journals.orgrsc.orgoxazepino[5,4-a]indolizine scaffold in a single pot from simple starting materials. rsc.org Similarly, alkynyl Prins cyclization cascades can be designed to create highly fused polycyclic N,O-heterocycles from alkynyl alcohols and aldehydes. nih.gov These sophisticated transformations showcase the utility of this compound as a building block for accessing diverse and complex molecular architectures.

Applications in Catalysis and Ligand Design

Development of Pyridyl-Alkyne Derived Ligands for Transition Metal Catalysis

Pyridyl-alkyne scaffolds, such as the one found in 2-(But-3-yn-1-yl)pyridine, are instrumental in constructing a diverse array of ligands for transition metal catalysts. sioc-journal.cndiva-portal.org The pyridine (B92270) ring provides a robust and well-defined platform for building ligands, and its electronic properties make it a suitable coordinator for a wide range of metal ions. diva-portal.org The terminal alkyne group can be readily modified, for instance, through Sonogashira coupling or "click" chemistry, to introduce other coordinating moieties, thereby creating multidentate ligands. rsc.org This modularity is key to designing ligands with specific geometries and electronic characteristics to influence the outcome of catalytic reactions. For example, the alkyne can be used to introduce phosphine (B1218219) groups, leading to the formation of P,N-ligands, which have shown significant utility in various catalytic transformations.

Furthermore, the direct involvement of the alkyne group in the catalytic cycle is also a possibility, where it can undergo insertion or other reactions. The ability to fine-tune the ligand structure by modifying either the pyridine ring or the alkyne terminus allows for the creation of extensive ligand libraries for screening in various catalytic applications.

Role in Homogeneous Catalysis

Ligands derived from this compound are pivotal in a range of homogeneous catalytic reactions. The pyridine nitrogen can effectively stabilize the metal center, while the functionalized alkyne can influence the steric and electronic environment around the metal, thereby dictating the course of the reaction.

In the realm of cross-coupling reactions, pyridyl-containing ligands are frequently employed to enhance the efficiency and selectivity of palladium-catalyzed processes like the Suzuki-Miyaura and Heck reactions. researchgate.netbeilstein-journals.org The this compound molecule can serve as a foundational unit for creating more elaborate ligands. For instance, the alkyne functionality can undergo a cycloaddition reaction with an azide (B81097) (a "click" reaction) to form a triazole ring, yielding a pyridyl-triazole ligand. Such ligands have demonstrated high efficacy in Suzuki-Miyaura coupling reactions. rsc.org

The nitrogen atoms of both the pyridine and the newly formed triazole can coordinate to a palladium(II) center, creating a stable complex that can efficiently catalyze the cross-coupling of aryl halides with boronic acids. rsc.org The electronic properties of the ligand, influenced by the pyridine and triazole moieties, play a crucial role in the catalytic activity. rsc.org While direct use of this compound as a ligand in these reactions is not extensively documented, its role as a precursor is of significant synthetic value.

The following table illustrates the potential application of a catalyst system derived from a pyridyl-triazole ligand in a Suzuki-Miyaura cross-coupling reaction, highlighting the versatility of the pyridyl-alkyne scaffold.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >95 |

| 3 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4'-Methyl-4-methoxybiphenyl | >95 |

| 4 | 1-Bromo-2-methylbenzene | Phenylboronic acid | 2-Methylbiphenyl | >90 |

This data is representative of typical Suzuki-Miyaura reactions catalyzed by palladium complexes with nitrogen-based ligands and is intended for illustrative purposes. rsc.orgbeilstein-journals.org

The selective reduction of alkynes to alkenes (semihydrogenation) is a critical transformation in organic synthesis. Research has shown that cobalt complexes bearing pyridine-based PNP pincer ligands are effective for the semihydrogenation of terminal alkynes. sioc-journal.cn In one study, a substrate structurally similar to our compound of interest, N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide, underwent migratory semihydrogenation to predominantly yield the E-2-alkene. sioc-journal.cn This indicates that the butynyl moiety is compatible with and can be selectively reduced in the presence of such catalytic systems.

Furthermore, copper(I) complexes with bifunctional iminopyridine ligands have been demonstrated to be highly active for the semihydrogenation of alkynes under low hydrogen pressure. nih.gov These findings suggest that this compound could be a valuable component in the design of new ligands for efficient and selective hydrogenation and semihydrogenation catalysts. The pyridine nitrogen would serve as the primary binding site to the metal, while the alkyne could either be the substrate for reduction or be modified to tune the ligand's properties.

The table below shows representative results for the copper-catalyzed semihydrogenation of various alkynes, demonstrating the potential of pyridine-based ligand systems in this transformation.

| Entry | Alkyne Substrate | Product (Z-alkene) | Conversion (%) | Selectivity (Z/E) |

| 1 | Diphenylacetylene | (Z)-Stilbene | >99 | >99:1 |

| 2 | 1-Phenyl-1-propyne | (Z)-1-Phenyl-1-propene | >99 | >99:1 |

| 3 | 4-Octyne | (Z)-4-Octene | >99 | >99:1 |

| 4 | 1-Phenyl-1-hexyne | (Z)-1-Phenyl-1-hexene | 98 | >99:1 |

This data is based on studies of copper(I)-catalyzed semihydrogenation using N-heterocyclic carbene ligands and is illustrative of the reaction's scope. nih.gov

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.govacs.org The pyridine ring is a well-established directing group in such reactions, guiding the metal catalyst to selectively activate a C-H bond at the ortho position. acs.org In the context of this compound, the nitrogen atom can coordinate to a metal center (e.g., rhodium, ruthenium, or palladium), positioning it to activate the C-H bond at the 3-position of the pyridine ring. nih.govacs.org

The presence of the alkyne functionality opens up possibilities for subsequent intramolecular reactions. For instance, after C-H activation and insertion of another unsaturated molecule (like an alkene or another alkyne), the pendant butynyl group could potentially engage in an annulation cascade, leading to the formation of complex polycyclic aromatic systems. While specific examples utilizing this compound in this manner are not prevalent, the fundamental principles of C-H activation strongly support its potential as a valuable substrate and building block in this area of catalysis.

Application in Asymmetric Catalysis for Enantioselective Transformations

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral pyridine-containing ligands have been extensively developed for a wide range of asymmetric catalytic reactions. diva-portal.org The compound this compound serves as an excellent starting material for the synthesis of such chiral ligands.

The modular nature of this compound allows for the introduction of chirality in several ways. For example, the alkyne can be functionalized with a chiral phosphine or oxazoline (B21484) moiety, creating chiral P,N or N,N ligands, respectively. diva-portal.org These ligands can then be coordinated to a metal center to generate a chiral catalyst capable of inducing enantioselectivity in reactions such as allylic alkylations, hydrosilylations, and additions of organometallic reagents to carbonyl compounds. The rigidity of the pyridine backbone combined with the stereodirecting influence of the chiral auxiliary makes these ligands highly effective in creating a chiral environment around the catalytic center. diva-portal.org

The following table provides representative data for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) using a catalyst derived from a chiral pyridyl alcohol ligand, showcasing the potential of such systems in asymmetric synthesis.

| Entry | Ligand Type | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Pyridyl Alcohol (S) | (S)-1-Phenyl-1-propanol | 95 | 92 |

| 2 | Chiral Bipyridine Diol (R,R) | (R)-1-Phenyl-1-propanol | 98 | 95 |

| 3 | Chiral Pyridyl Oxazoline (S) | (S)-1-Phenyl-1-propanol | 90 | 88 |

This data is illustrative and based on general findings for asymmetric catalysis using chiral pyridine-containing ligands. diva-portal.org

Coordination Chemistry of this compound with Metal Centers

The coordination chemistry of this compound is dictated by the presence of the pyridine nitrogen and the alkyne's π-system, both of which can interact with a metal center. The pyridine nitrogen typically acts as a strong σ-donor, forming a stable coordinate bond with a wide variety of transition metals, including palladium, nickel, copper, ruthenium, and iron. rsc.orgnih.gov

The alkyne group can also coordinate to the metal in a η²-fashion, leading to the possibility of bidentate coordination. This dual coordination can influence the geometry and electronic properties of the resulting metal complex. The coordination of the alkyne is generally weaker than that of the pyridine nitrogen and is more commonly observed with electron-rich metals.

Furthermore, ligands derived from this compound, such as pyridyl-triazole ligands, exhibit well-defined coordination modes. For example, a 1,2,3-triazolyl-pyridine ligand can coordinate to a palladium(II) center through the pyridine nitrogen and the N-3 nitrogen of the triazole ring, forming a stable five-membered chelate ring. rsc.org The resulting complexes can have geometries ranging from square planar for Pd(II) and Ni(II) to octahedral for other transition metals, depending on the other ligands present. rsc.orgnih.gov The specific coordination mode plays a critical role in the subsequent catalytic activity of the complex.

Theoretical and Computational Investigations of 2 but 3 Yn 1 Yl Pyridine and Its Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a important tool for investigating the molecular geometry and electron distribution of pyridyl-alkyne systems. mdpi.comcaltech.edu Calculations, often using basis sets like 6-31G*, help in understanding the electronic structure and predicting reactivity. mdpi.com Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com

For instance, in related pyridylpyrazole structures, DFT calculations have been used to determine the HOMO-LUMO energy gap, binding energies, and electron deformation densities. mdpi.com These computational analyses can identify the most likely sites for electrophilic and nucleophilic attack by calculating Fukui and Parr functions. mdpi.com Such predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.

Computational studies on dipalladium(II,II) complexes with 2-phenylpyridine (B120327) have shown that the HOMO is often a dσ*Pd–Pd antibonding orbital, while the LUMO is located on the 2-phenylpyridine rings, indicating the likely sites of electronic transitions and reactivity. caltech.edu Similar principles can be applied to 2-(but-3-yn-1-yl)pyridine to predict its behavior in various chemical environments.

The influence of substituents on the pyridine (B92270) ring on the electronic and optical properties of related nitro-pyridine derivatives has been studied both experimentally and theoretically using DFT and Natural Bond Orbital (NBO) calculations. nih.gov These studies provide insights into how modifications to the pyridine ring in this compound could tune its electronic properties for specific applications. nih.gov

Mechanistic Studies of Reactions Involving Pyridyl-Alkyne Substrates

The reactivity of the pyridyl-alkyne scaffold has been the subject of numerous mechanistic studies, particularly in the context of cycloaddition and C-H activation reactions. organic-chemistry.orgmdpi.com These investigations often combine experimental evidence with computational modeling to elucidate reaction pathways.

One area of significant interest is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which offers a powerful method for constructing pyridine ring systems from nitriles and alkynes. nih.gov Mechanistic studies of these reactions, which can be catalyzed by various transition metals, have revealed key intermediates and provided insights into controlling the substitution pattern of the resulting pyridines. nih.gov For example, rhodium-catalyzed [4+2] imine/alkyne annulation has been studied using deuterium-labeling experiments to understand the regioselectivity of the reaction. researchgate.net

The intramolecular aerobic oxidative amination of alkenes catalyzed by Pd(OAc)2/pyridine has been shown through experimental and computational studies to proceed via a cis-aminopalladation of the alkene, consistent with alkene insertion into a palladium-nitrogen bond. nih.gov Such studies highlight the role of the pyridine moiety in facilitating complex catalytic cycles.

Furthermore, photoredox catalysis has emerged as a mild and efficient way to initiate reactions involving pyridyl radicals. nih.govd-nb.info Mechanistic investigations, including Stern-Volmer fluorescence quenching studies, support pathways involving the single-electron reduction of halopyridines to generate pyridyl radicals, which can then undergo addition to alkynes. nih.govd-nb.info

The table below summarizes some of the key reaction types involving pyridyl-alkyne substrates and the mechanistic insights gained.

| Reaction Type | Catalyst/Conditions | Mechanistic Insights |

| [4+2] Imine/Alkyne Annulation | Rhodium catalyst | Involves C-H activation and hydroamination; deuterium-labeling studies reveal regioselective deuterium (B1214612) transfer. researchgate.net |

| Intramolecular Aerobic Oxidative Amination | Pd(OAc)2/Pyridine | Proceeds via cis-aminopalladation of the alkene. nih.gov |

| Photocatalytic Pyridyl Radical Reactions | Photoredox catalyst | Involves single-electron reduction of halopyridines to form pyridyl radicals. nih.govd-nb.info |

| [2+2+2] Cycloaddition | Transition metal complexes | Allows for the de novo construction of pyridine rings from nitriles and alkynes. nih.gov |

| [3+2] Cycloaddition | Base-catalyzed | Used to synthesize pyrrolo[1,2-b]pyridazine (B13699388) derivatives from pyridazinium ylides and alkynes. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational preferences of molecules like this compound. nih.govmdpi.comnih.gov These methods provide insights into how the molecule might interact with its environment, including biological targets. nih.govmdpi.com

MD simulations have become a crucial tool in drug discovery and development, allowing researchers to investigate the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com For pyridine-based compounds, MD simulations can help understand their behavior in complex environments, such as in the presence of lipid membranes, which is particularly relevant for drug candidates targeting membrane-associated proteins. nih.govacs.org

For example, in the development of new pyridine-based protein kinase C (PKC) agonists, MD simulations of ligand-membrane interactions were used to augment traditional drug design protocols. nih.govacs.org This approach considers the dynamic nature of the ligand and its orientation within the membrane environment, providing a more realistic model of its potential binding behavior. nih.gov

Conformational analysis, often aided by NMR spectroscopy and computational modeling, is essential for understanding the three-dimensional structure of molecules in solution. For instance, studies on iminosugars have shown that the piperidine (B6355638) ring can exist in different chair conformations, and these conformations play a key role in their biological activity. acs.org Similarly, understanding the preferred conformations of the flexible butynyl side chain of this compound is crucial for predicting its interactions with other molecules. The rotation around the C-N bond in carbamates, a related functional group, leads to syn and anti conformations, with the anti-conformation often being more stable.

Structure-Reactivity Relationship (SAR) Studies for Scaffold Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing a systematic way to understand how chemical structure influences a compound's properties and biological activity. rsc.orgrsc.orgopenaccessjournals.com For the this compound scaffold, SAR studies would involve synthesizing and testing a series of derivatives to identify key structural features responsible for desired activities.

The pyridine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in over 7000 drug molecules. rsc.orgrsc.org Its ability to participate in various interactions, including hydrogen bonding and π-π stacking, makes it a versatile core for drug design.

In the context of developing new therapeutic agents, SAR studies on related pyridine derivatives have provided valuable insights. For example, in a series of 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase (nNOS), the introduction of fluorine atoms was found to significantly increase blood-brain barrier permeability. nih.gov Similarly, SAR studies on imidazo[1,2-a]pyridine-cytarabine conjugates revealed that the position of substituents significantly impacts their anticancer activity. researchgate.net

The alkyne functionality in this compound offers a unique handle for "click chemistry," a powerful tool for creating diverse libraries of compounds for screening. nih.gov This modular approach allows for the rapid synthesis of derivatives with various functional groups, facilitating comprehensive SAR studies.

The table below outlines how modifications to the this compound scaffold could be explored in SAR studies.

| Modification Site | Potential Changes | Desired Outcome |

| Pyridine Ring | Introduction of electron-donating or -withdrawing groups | Modulate electronic properties, basicity, and binding interactions. |

| Butynyl Chain | Varying the length of the alkyl chain | Optimize spacing and flexibility for target binding. |

| Terminal Alkyne | Conversion to other functional groups (e.g., triazoles, amides) | Explore different chemical space and introduce new interaction points. |

| Nitrogen Atom | Quaternization or N-oxide formation | Alter solubility, electronic properties, and potential for hydrogen bonding. |

By systematically exploring these modifications, researchers can develop a deeper understanding of the structure-reactivity relationships governing the this compound scaffold and unlock its full potential for various applications. nih.govresearchgate.net

Synthetic Utility As a Precursor for Complex Molecular Architectures

Construction of Polycyclic Nitrogen Heterocycles and Alkaloid Scaffolds

The pyridine (B92270) and alkyne moieties within 2-(But-3-yn-1-yl)pyridine provide a strategic starting point for the synthesis of intricate polycyclic systems containing nitrogen. These scaffolds are of significant interest as they form the core of many naturally occurring alkaloids and other biologically relevant molecules. rsc.org

Researchers have utilized the reactivity of the alkyne group in this compound for various cyclization strategies. For instance, intramolecular cyclization reactions can lead to the formation of fused ring systems. Depending on the reaction conditions and the other reactants involved, a variety of heterocyclic frameworks can be accessed.

A notable application is in the synthesis of Lycopodium alkaloid cores. uni-muenchen.de By taking advantage of the terminal alkyne, a carbocyclization reaction can be initiated to form 5- and 6-membered ring systems, which are key structural motifs in this class of alkaloids. uni-muenchen.de This approach has been successfully employed in the total synthesis of compounds like (-)-Lycoposerramine R. uni-muenchen.de

Furthermore, the pyridine nitrogen can act as an internal nucleophile or be involved in metal-catalyzed cross-coupling reactions to construct additional rings. The Bohlmann-Rahtz pyridine synthesis, a classic method for forming substituted pyridines, can be adapted using precursors derived from this compound to build complex polycyclic structures. jchemrev.com These methods often involve tandem reactions where multiple bonds and rings are formed in a single operation, leading to a rapid increase in molecular complexity. nih.govnih.gov

Synthesis of Advanced Synthetic Intermediates

The dual functionality of this compound makes it an excellent precursor for advanced synthetic intermediates. The terminal alkyne can undergo a wide range of chemical transformations, including Sonogashira cross-coupling reactions, "click" chemistry, and hydration, to introduce new functional groups and build more complex molecular frameworks. smolecule.comnih.gov

For example, the Sonogashira coupling of a this compound derivative with an appropriate aryl or vinyl halide can generate a more elaborate intermediate. nih.gov This intermediate can then be carried forward through subsequent synthetic steps. The resulting complex molecules can serve as key fragments in the total synthesis of natural products or as building blocks for the creation of new chemical entities.

The alkyne can also be transformed into other useful functional groups. For instance, hydration of the alkyne can yield a ketone, which can then be used in a variety of subsequent reactions. The ability to selectively manipulate either the pyridine ring or the alkyne side chain provides chemists with a powerful tool for the strategic construction of complex target molecules.

Preparation of Functionally Diverse Organic Materials

The unique electronic and structural properties of the pyridine and alkyne groups in this compound make it a promising candidate for the development of novel organic materials. Pyridine-containing polymers and materials are known for their interesting photophysical and electronic properties. nih.gov

The terminal alkyne of this compound can be polymerized through various methods, such as metathesis or condensation polymerization, to create polymers with a pyridine-functionalized backbone. These polymers may exhibit unique properties, such as fluorescence or conductivity, making them suitable for applications in optoelectronics or as sensors.

Furthermore, the pyridine nitrogen can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials have high surface areas and tunable pore sizes, making them attractive for applications in gas storage, catalysis, and separation. The incorporation of the this compound ligand into these frameworks can introduce additional functionality and modulate the properties of the resulting material.

Application in Scaffold Hopping and Library Synthesis for Chemical Biology (without direct medicinal claims)

In the field of chemical biology, the exploration of new chemical space is crucial for the discovery of novel probes and tools to study biological systems. Scaffold hopping is a strategy used to identify new molecular frameworks that can mimic the biological activity of a known compound while having a different core structure. dntb.gov.ua this compound, with its versatile reactivity, is an excellent starting point for such endeavors.

The ability to readily modify both the pyridine ring and the alkyne side chain allows for the rapid generation of a diverse library of compounds. This library can then be screened to identify molecules with desired biological activities. For example, the alkyne can be used as a handle for "click" chemistry, allowing for the easy attachment of a wide variety of molecular fragments. smolecule.com

The synthesis of diverse libraries of small molecules based on the this compound scaffold can lead to the discovery of new chemical probes for studying protein function or for modulating cellular pathways. This approach allows for the systematic exploration of structure-activity relationships, providing valuable insights into the molecular basis of biological processes.

Analytical Techniques for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(But-3-yn-1-yl)pyridine in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the butynyl side chain. The pyridine protons typically appear in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. pw.edu.pl The proton at position 6, adjacent to the nitrogen, is expected to be the most downfield. The protons of the butynyl chain will appear more upfield. The terminal alkyne proton (H-4') shows a characteristic triplet at around δ 2.0 ppm. The methylene (B1212753) groups (H-1' and H-2') would appear as multiplets, with the H-1' protons adjacent to the pyridine ring being further downfield than the H-2' protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The pyridine ring carbons are found in the aromatic region (δ 120-160 ppm), with the carbon atom C2, bonded to the side chain and adjacent to the nitrogen, being the most downfield (around δ 150-160 ppm). testbook.comchemicalbook.com The two carbons of the alkyne functional group have characteristic chemical shifts, with the internal carbon (C-3') appearing around δ 80-85 ppm and the terminal carbon (C-4') appearing around δ 68-72 ppm. The sp³ hybridized carbons of the methylene groups (C-1' and C-2') are observed in the upfield region of the spectrum.

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~7.15 (ddd) | 121.5 |

| H-4 | ~7.65 (td) | 136.7 |

| H-5 | ~7.10 (d) | 123.0 |

| H-6 | ~8.50 (d) | 149.5 |

| H-1' | ~2.95 (t) | 35.0 |

| H-2' | ~2.50 (dt) | 19.0 |

| H-4' | ~2.00 (t) | 69.0 |

| C-2 | - | 161.0 |

| C-3' | - | 83.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps to confirm its molecular formula, C₉H₉N. uni.lu

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (131.07 g/mol ). uni.luwikipedia.org This molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic charged particles. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. libretexts.orgwhitman.edu

Key expected fragmentation pathways for this compound include:

Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the C1'-C2' bond, which is beta to the pyridine ring. This results in the formation of a highly stable pyridin-2-ylmethyl cation (m/z 92). This fragment is often the base peak in the mass spectra of 2-alkylpyridines due to resonance stabilization.

Loss of Propargyl Radical: Cleavage of the bond between the pyridine ring and the side chain can lead to the loss of a butynyl radical, though this is generally less common than beta-cleavage.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although this typically requires higher energy and leads to a complex pattern of smaller ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 131 | [M]⁺• | [C₉H₉N]⁺• | Molecular Ion |

| 130 | [M-H]⁺ | [C₉H₈N]⁺ | Loss of a hydrogen atom |

| 92 | [M-C₃H₃]⁺ | [C₆H₆N]⁺ | Loss of propargyl radical (benzylic-type cleavage), often the base peak |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridine radical cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the terminal alkyne and the 2-substituted pyridine ring. pw.edu.pl

Alkyne Group: The most diagnostic peaks are those associated with the terminal alkyne. A sharp, strong absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration. A weaker absorption, due to the C≡C triple bond stretch, is expected in the region of 2100-2140 cm⁻¹ .

Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring typically appear as a group of weaker bands just above 3000 cm⁻¹ . The C=C and C=N stretching vibrations within the ring give rise to a series of characteristic absorptions in the 1400-1600 cm⁻¹ region. researchgate.net

Aliphatic Chain: The C-H stretching vibrations of the methylene (CH₂) groups in the side chain will produce bands in the 2850-2960 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including C-H bending modes, which are unique to the molecule. A strong band around 750-800 cm⁻¹ due to out-of-plane C-H bending is characteristic of 2-substitution on a pyridine ring.

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| 3010-3070 | C-H Stretch | Aromatic (Pyridine) |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| ~2120 | C≡C Stretch | Terminal Alkyne |

| 1590, 1570, 1475, 1435 | C=C, C=N Stretch | Aromatic (Pyridine) |

| ~770 | C-H Out-of-Plane Bend | 2-Substituted Pyridine |

Chromatographic Methods (e.g., GC, HPLC) for Reaction Progress and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds like this compound. To monitor a reaction, small aliquots of the reaction mixture are periodically injected into the GC. The separation of components allows for the qualitative and quantitative tracking of the disappearance of starting materials and the appearance of the product peak. This enables the determination of reaction completion. For purity analysis, a high-resolution capillary column is used to separate the final product from any unreacted starting materials, byproducts, or solvent residues.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both reaction monitoring and final purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC. ptfarm.plsielc.com For a polar compound like this compound, a reversed-phase HPLC method, typically using a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water (often with a buffer), would be effective. helixchrom.com The progress of the reaction can be followed by observing the chromatograms over time. The purity of the isolated product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The pyridine ring contains a strong chromophore, making UV detection a highly sensitive method for this analysis. sielc.com

X-ray Diffraction for Solid-State Structure Determination

While this compound itself is likely a liquid or low-melting solid at room temperature, X-ray diffraction would be an invaluable tool for the structural characterization of any solid derivatives or metal-coordination complexes it may form. For instance, if the compound is used as a ligand in coordination chemistry, single-crystal X-ray diffraction of the resulting metal complex would confirm the binding mode of the ligand and reveal the precise geometry of the complex. nih.gov The structural analysis of related pyridine-alkyne derivatives has been successfully performed using this technique, confirming molecular connectivity and stereochemistry in the solid state. researchgate.netresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While established methods provide access to 2-(but-3-yn-1-yl)pyridine, future research will increasingly focus on the development of more sustainable and efficient synthetic strategies. Green chemistry principles are becoming central to modern synthetic organic chemistry, encouraging the use of environmentally benign reagents, solvents, and catalysts. nih.govnih.govmdpi.com

Current synthetic approaches often rely on multi-step procedures and may generate significant waste. Future endeavors will likely target the development of one-pot multicomponent reactions, which offer high atom economy and reduce the need for intermediate purification steps. mdpi.com The use of renewable starting materials and the design of catalytic systems based on earth-abundant and non-toxic metals are also critical areas of investigation. nih.gov Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could significantly reduce the environmental impact of synthesizing this compound and its analogues. mdpi.comvapourtec.com The development of solid-supported catalysts could also facilitate easier product separation and catalyst recycling, further enhancing the sustainability of the synthetic process.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Design of novel one-pot syntheses of substituted pyridines. |

| Green Catalysis | Use of earth-abundant metals, reduced toxicity | Exploration of iron, copper, or bismuth-based catalysts. |

| Alternative Solvents | Reduced environmental impact, improved safety | Reactions in water, ionic liquids, or under solvent-free conditions. |

| Solid-Supported Reagents | Ease of purification, catalyst recyclability | Development of polymer or silica-supported catalysts for pyridine (B92270) synthesis. |

Exploration of New Reactivity Modes and Catalytic Applications

The unique structural motif of this compound, featuring both a pyridine ring and a terminal alkyne, presents a rich landscape for exploring novel reactivity and catalytic applications. The pyridine nitrogen can act as a ligand for a wide range of metal centers, while the alkyne functionality can participate in various transformations.

Future research is expected to delve deeper into the coordination chemistry of this compound with various transition metals. The resulting metal complexes could exhibit unique catalytic activities in a range of organic transformations. For instance, complexes of this ligand could be explored as catalysts in cross-coupling reactions, hydrogenation, or polymerization processes. researchgate.net The interplay between the pyridine and alkyne moieties could lead to cooperative effects, enhancing catalytic efficiency and selectivity.

The terminal alkyne group is a versatile handle for a variety of chemical transformations. Future work will likely explore its participation in cycloaddition reactions to construct complex heterocyclic systems. researchgate.netresearchgate.netchemrxiv.orgmdpi.com Additionally, the development of novel hydrofunctionalization reactions of the alkyne, such as hydrosilylation or hydroboration, could provide access to a diverse array of functionalized pyridine derivatives with potential applications in materials science and medicinal chemistry.

| Research Area | Potential Applications | Key Transformations to Explore |

| Coordination Chemistry | Homogeneous catalysis, materials science | Synthesis and characterization of novel metal complexes. |

| Catalysis | Fine chemical synthesis, polymer chemistry | Cross-coupling, hydrogenation, polymerization reactions. |

| Cycloaddition Reactions | Synthesis of complex heterocycles, drug discovery | [3+2] and [4+2] cycloadditions, multicomponent reactions. |

| Alkyne Functionalization | Synthesis of functional materials, bioactive molecules | Hydrosilylation, hydroboration, hydroamination. |

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The integration of continuous flow chemistry and automation offers significant advantages for the synthesis of this compound and its derivatives, including improved reaction control, enhanced safety, and scalability. nih.govyoutube.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. youtube.com

Future research will likely focus on translating existing batch syntheses of this compound into continuous flow processes. vapourtec.com This will involve the optimization of reaction conditions for the flow regime and the development of integrated workup and purification modules. The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the synthetic process and facilitate catalyst recycling. youtube.com

Automation can be coupled with flow chemistry to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives for biological or materials science applications. youtube.com Automated platforms can systematically vary substrates, reagents, and reaction parameters, accelerating the discovery of new compounds with desired properties.

| Technology | Advantages | Future Research Focus |

| Continuous Flow Chemistry | Precise reaction control, enhanced safety, scalability | Translation of batch syntheses to flow, development of integrated systems. |

| Packed-Bed Reactors | Catalyst recycling, simplified workup | Use of immobilized catalysts for pyridine synthesis. |

| Automation & High-Throughput Screening | Rapid optimization, library synthesis | Automated synthesis of derivative libraries for various applications. |

Computational Design and Predictive Modeling for Targeted Synthesis and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with specific properties and the prediction of their reactivity. nih.govrsc.orgnih.gov In the context of this compound, computational methods can be employed to guide the synthesis of new derivatives and to predict their potential applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound. nih.govnih.govekb.eg These studies can provide insights into its coordination properties with different metal ions, helping to design more effective catalysts. nih.govekb.eg Computational screening of virtual libraries of this compound derivatives can identify candidates with desirable electronic or steric properties for specific applications. nih.gov

Predictive modeling can also be used to forecast the biological activity or material properties of new derivatives. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their performance in biological assays. nih.gov Similarly, molecular dynamics simulations can be used to study the interactions of these molecules with biological targets or their self-assembly into functional materials.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Catalyst design, reactivity prediction | Electronic structure, coordination energies, reaction barriers. |

| Virtual Screening | Drug discovery, materials science | Identification of lead compounds with desired properties. |

| QSAR Modeling | Medicinal chemistry | Prediction of biological activity. |

| Molecular Dynamics | Materials science, biochemistry | Self-assembly behavior, protein-ligand interactions. |

Q & A

Q. What are the established synthetic routes for 2-(But-3-yn-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves cross-coupling reactions, such as Sonogashira coupling between a pyridine halide and a terminal alkyne. Key parameters include catalyst selection (e.g., Pd/Cu systems), solvent choice (e.g., THF or DMF), and temperature control (60–80°C). Purification often employs column chromatography, followed by characterization via -NMR and -NMR to confirm regioselectivity and purity. For structural validation, X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended to resolve potential stereochemical ambiguities .

Q. How can researchers characterize the electronic and steric effects of the alkyne substituent on the pyridine ring?

Computational methods like density functional theory (DFT) can model the electron-withdrawing effects of the alkyne group on the pyridine ring. Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess electronic perturbations. Steric effects are evaluated via X-ray crystallography or NOESY NMR to analyze spatial interactions between the alkyne and adjacent substituents .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Essential techniques include:

- Mass spectrometry (MS) for molecular weight confirmation.

- FT-IR spectroscopy to identify alkyne C≡C stretches (~2100 cm).

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% recommended for biological assays). Cross-validation with reference data from PubChem or crystallographic databases ensures accuracy .

Advanced Research Questions

Q. How does this compound interact with biological targets such as the mGlu5 receptor, and what methodologies can elucidate its mechanism?

Structural analogs, like 6-fluoro-2-[4-(pyridin-2-yl)but-3-yn-1-yl]imidazo[1,2-a]pyridine, have shown activity as negative allosteric modulators of mGlu5 receptors. For mechanistic studies:

- Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets.

- In vitro assays (e.g., calcium flux or cAMP measurement) quantify functional modulation.

- Cryo-EM or X-ray crystallography (using SHELX pipelines) resolves receptor-ligand complexes at high resolution .

Q. What strategies can mitigate challenges in crystallizing this compound derivatives for structural studies?

Crystallization challenges arise from the compound’s flexibility and low polarity. Strategies include:

Q. How do structural modifications (e.g., halogenation or alkylation) of the alkyne moiety alter the compound’s reactivity and bioactivity?

Introducing halogens (e.g., Br or Cl) enhances electrophilicity, enabling nucleophilic substitutions. Alkylation (e.g., adding methyl groups) increases steric bulk, potentially reducing off-target interactions. Comparative studies using:

Q. What are the limitations of current toxicity data for this compound, and how can these gaps be addressed?

Existing toxicity data are scarce. Researchers should:

- Conduct Ames tests for mutagenicity.

- Perform acute toxicity studies in rodent models (OECD Guideline 423).

- Use in silico tools (e.g., ProTox-II) to predict ADMET properties. Safety protocols from SDS guidelines (e.g., TCI America’s handling recommendations) must be strictly followed .

Methodological Considerations

- Contradictions in Data : Discrepancies in biological activity reports (e.g., receptor affinity vs. cytotoxicity) may arise from assay conditions. Replicate studies under standardized protocols (e.g., NIH guidelines) are critical .

- Computational Modeling : Always validate docking results with experimental data (e.g., SPR binding kinetics) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.